Haloperidol octanoate

Description

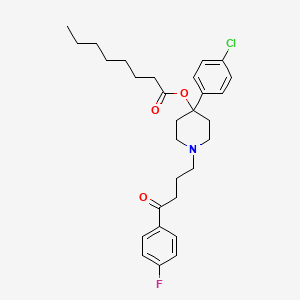

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELMJJZDVTJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150418 | |

| Record name | Haloperidol octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134807-34-3 | |

| Record name | Haloperidol octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134807343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOPERIDOL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J36258XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Evolution of Prodrug Design Within Antipsychotic Pharmacology

The concept of a "prodrug," a pharmacologically inactive compound that is converted into an active drug within the body, has been a cornerstone of pharmaceutical development. actamedicamarisiensis.ro In the realm of antipsychotic pharmacology, this strategy emerged as a solution to challenges associated with oral medication, particularly patient non-adherence. The initial wave of antipsychotics required daily oral administration, a regimen that proved difficult for many individuals with chronic psychotic conditions to maintain.

This led to the exploration of long-acting injectable (LAI) formulations, which were initially developed to ensure stable plasma drug concentrations and thereby reduce the risk of relapse. nih.gov The first-generation LAI antipsychotics were created through the esterification of the active drug with fatty acids. actamedicamarisiensis.ronih.gov This chemical modification resulted in highly lipophilic compounds that, when injected, formed a depot in the muscle tissue. uspharmacist.commdpi.com From this depot, the drug is slowly released and subsequently hydrolyzed by endogenous enzymes to release the active parent drug over an extended period. mdpi.comhres.ca This innovation marked a significant shift in treatment paradigms, offering a reliable method to ensure medication delivery and improve long-term outcomes. nih.gov

Fundamental Rationale for Ester Derivatization in Sustained Release Formulations

Ester derivatization is a key chemical strategy employed to create sustained-release formulations of drugs, particularly antipsychotics. wikipedia.org The fundamental principle lies in altering the physicochemical properties of the parent drug to control its release and duration of action. By attaching a fatty acid ester chain to a functional group on the drug molecule, such as the hydroxyl group in haloperidol (B65202), the drug's lipophilicity is significantly increased. actamedicamarisiensis.roacs.org

This increased lipophilicity is crucial for the formulation of depot injections. When an esterified drug, such as haloperidol octanoate (B1194180), is suspended in an oil-based vehicle (like sesame oil) and injected intramuscularly, it forms a localized reservoir. mdpi.comhres.ca Due to its high lipophilicity and low aqueous solubility, the prodrug partitions slowly from the oily vehicle into the surrounding aqueous environment of the muscle tissue. uspharmacist.commdpi.com

Once in the systemic circulation, the ester bond is cleaved by ubiquitous esterase enzymes present in the blood and tissues, a process known as hydrolysis. hres.caingentaconnect.com This enzymatic cleavage releases the active, non-esterified parent drug, allowing it to exert its therapeutic effect. The rate-limiting step in this process is the slow release of the ester prodrug from the injection site, which dictates the prolonged duration of action. uspharmacist.com The length of the fatty acid chain can be varied to fine-tune the release rate; longer chains generally result in slower release and a longer duration of action. researchgate.net

Conceptual Framework of Haloperidol Ester Prodrugs in Advanced Neuropharmacology

The development of haloperidol (B65202) ester prodrugs, including haloperidol octanoate (B1194180), is a prime example of rational drug design aimed at optimizing therapeutic delivery. Haloperidol itself is a potent antipsychotic, but its oral formulation has a relatively short half-life, necessitating frequent dosing. drugbank.com The creation of its ester prodrugs was a direct response to the need for a long-acting formulation to improve treatment adherence.

The conceptual framework is built upon the "prodrug" approach. Haloperidol decanoate (B1226879), a widely used long-acting formulation, is an ester of haloperidol and decanoic acid. wikipedia.org Similarly, haloperidol octanoate is the ester formed with octanoic acid. These ester prodrugs are pharmacologically inactive themselves. hres.ca Their therapeutic efficacy is entirely dependent on their in-vivo hydrolysis to release the active haloperidol molecule.

This bioconversion is a critical step. Research has shown that the hydrolysis of haloperidol esters is mediated by carboxylesterases found in various tissues. ingentaconnect.comnih.gov The rate of this hydrolysis can be influenced by the length and structure of the attached fatty acid chain. researchgate.net For instance, studies have compared the hydrolysis rates of different haloperidol esters, including the ethanoate, propanoate, butanoate, octanoate, and decanoate forms. ingentaconnect.comresearcher.life

Overview of Research Trajectories for Haloperidol Octanoate

Chemical Synthesis Pathways for Haloperidol Esters

The fundamental chemical transformation for producing this compound is esterification. This process involves the reaction of the tertiary hydroxyl group on the piperidine (B6355638) ring of haloperidol with octanoic acid or a more reactive derivative.

The synthesis of haloperidol esters, including the octanoate, is typically achieved through nucleophilic acyl substitution. sparkl.me In this reaction, the hydroxyl group of haloperidol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated octanoic acid derivative. savemyexams.com

Commonly, a highly reactive derivative of octanoic acid, such as octanoyl chloride , is used instead of the carboxylic acid itself. The reaction between an alcohol and an acyl chloride is vigorous and results in the formation of the ester and hydrogen chloride (HCl) gas. chemguide.co.uk To drive the reaction to completion, a base (e.g., pyridine (B92270) or triethylamine) is often included to act as a scavenger for the liberated HCl. researchgate.net

An alternative method involves the use of an acid anhydride (B1165640), such as octanoic anhydride . While generally less reactive than acyl chlorides, acid anhydrides react with alcohols, often with gentle heating, to yield the ester and a molecule of carboxylic acid as a byproduct. chemguide.co.uk A patent describing the synthesis of the acetic acid ester of haloperidol utilizes acetic anhydride in refluxing pyridine, providing a procedural model for esterification with other fatty acids. google.comgoogle.com

The general reaction scheme for the synthesis of this compound via acylation with octanoyl chloride is as follows:

Haloperidol + Octanoyl Chloride → this compound + HCl

This method has been successfully used to synthesize a range of haloperidol ester prodrugs, including the ethanoate, propanoate, butanoate, octanoate, and decanoate, in high purity. researchgate.netingentaconnect.comnih.gov

The efficiency and yield of the esterification reaction are dependent on several key parameters. Optimization of these conditions is crucial for industrial-scale synthesis to ensure cost-effectiveness and product purity. While specific optimization data for this compound is not extensively published, principles from analogous esterification reactions can be applied.

Key parameters for optimization include:

Molar Ratio of Reactants : Adjusting the ratio of the acylating agent (e.g., octanoyl chloride) to haloperidol can influence the reaction rate and yield. An excess of the acylating agent can help drive the reaction to completion.

Temperature : Many esterification reactions require heating to proceed at a practical rate. For instance, the synthesis of haloperidol acetate (B1210297) is carried out at reflux temperature. google.comgoogle.com However, excessively high temperatures can lead to side reactions and degradation of the product.

Reaction Time : The duration of the reaction must be sufficient to allow for the complete conversion of reactants. Progress is often monitored using techniques like Thin-Layer Chromatography (TLC). researchgate.net

Solvent and Catalyst : The choice of solvent can impact the solubility of reactants and the reaction pathway. Aprotic solvents are common. The use of a base like pyridine can serve as both a solvent and a catalyst/acid scavenger. google.comgoogle.com

The table below summarizes key variables in the esterification process that can be optimized to improve yields.

| Parameter | Variable | Rationale for Optimization |

| Reactants | Molar Ratio (Acylating Agent:Alcohol) | To drive the reaction equilibrium towards the product and ensure complete conversion of the limiting reagent. |

| Temperature | Degrees Celsius (°C) | To increase the reaction rate without causing thermal degradation of reactants or products. |

| Time | Hours (h) | To ensure the reaction reaches completion, maximizing the conversion of starting materials to the desired ester. |

| Catalyst/Base | Type and Concentration | To neutralize acidic byproducts (e.g., HCl) and potentially increase the nucleophilicity of the alcohol, accelerating the reaction. |

| Solvent | Type | To ensure reactants are in the same phase and to facilitate an optimal reaction environment. |

Spectroscopic and Chromatographic Characterization of Synthesized Prodrugs

Following synthesis, a comprehensive characterization of the resulting haloperidol ester is required to confirm its identity and structure. Research studies on haloperidol esters, including the octanoate, have employed a suite of analytical techniques for this purpose. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the structure of the synthesized ester. The spectra would show characteristic peaks for the protons of both the haloperidol backbone and the newly attached octanoate chain. The appearance of signals corresponding to the methylene (B1212753) groups of the octanoate moiety and a shift in the signals near the esterified hydroxyl group provide definitive evidence of successful synthesis. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming that the octanoate group has been successfully added to the haloperidol molecule. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) have been used to identify the correct mass-to-charge ratio (m/z) for haloperidol esters. researchgate.net

Chromatography : Techniques like Thin-Layer Chromatography (TLC) are used to monitor the progress of the synthesis reaction. researchgate.net Column chromatography is a critical step for the purification of the crude product, separating the desired ester from unreacted starting materials and byproducts. google.com High-Performance Liquid Chromatography (HPLC) is subsequently used for purity analysis and quantification.

Purity Assessment and Structural Confirmation of this compound

Ensuring the purity of the final prodrug is paramount. Multiple analytical methods are combined to provide a complete picture of the compound's identity and purity.

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared against the calculated theoretical values for the proposed chemical formula of this compound (C₃₁H₄₁ClFNO₃) to confirm its elemental composition and support its purity. Studies have shown that synthesized haloperidol esters, including the octanoate, are of high purity as confirmed by elemental analysis. researchgate.net

Combined Analytical Approach : No single technique is sufficient for full characterization. Structural confirmation and purity assessment are achieved by combining evidence from NMR (for structure), MS (for molecular weight), and elemental analysis (for elemental composition). researchgate.netnih.gov Chromatographic methods like HPLC provide a quantitative measure of purity. Research confirms the successful synthesis of this compound in high purity using these combined methods. researchgate.netingentaconnect.comnih.gov

The following table outlines the analytical methods used for characterization and purity assessment.

| Analytical Technique | Purpose | Information Obtained |

| ¹H NMR | Structural Elucidation | Confirms the covalent attachment of the octanoate chain to the haloperidol structure. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Verifies the correct molecular mass for the this compound prodrug. |

| Elemental Analysis | Empirical Formula Verification | Confirms the elemental composition (C, H, N) matches the theoretical values. |

| Chromatography (TLC, HPLC) | Purification and Purity Analysis | Monitors reaction progress, separates the product from impurities, and quantifies the final purity. |

Comparative Synthetic Strategies for Related Haloperidol Long-Acting Esters

The synthesis of this compound is part of a broader strategy to create long-acting prodrugs by esterification. The primary difference in the synthesis of various haloperidol esters lies in the choice of the fatty acid derivative.

Comparison with Haloperidol Decanoate : The most common long-acting ester of haloperidol is the decanoate. Its synthesis is analogous to that of the octanoate, but it utilizes decanoic acid or its activated derivatives (e.g., decanoyl chloride). google.com Both the octanoate and decanoate are lipophilic esters designed for depot injection.

Comparison with Shorter-Chain Esters : Shorter-chain esters like haloperidol acetate, propanoate, and butanoate have also been synthesized using similar esterification chemistry. researchgate.netnih.gov For example, haloperidol acetate can be prepared by reacting haloperidol with acetic anhydride. google.comgoogle.com The synthetic principle remains the same—acylation of the hydroxyl group—with the main variable being the chain length of the acylating agent.

Comparison with Second-Generation Formulations : While the synthetic strategy for first-generation long-acting antipsychotics like haloperidol esters involves creating a lipophilic prodrug for an oil-based depot, newer strategies for second-generation antipsychotics have employed different technologies. For instance, long-acting risperidone (B510) is an aqueous formulation containing the drug microencapsulated in a biodegradable polymer, and paliperidone (B428) palmitate is an aqueous-based nanosuspension. researchgate.net These advanced formulations involve different manufacturing processes beyond simple esterification, such as microencapsulation or nanocrystal formation, to control the drug release profile.

Absorption and Distribution Kinetics in Non-Human Mammalian Models

Following intramuscular administration, the oily vehicle containing the haloperidol ester forms a depot from which the drug is slowly released. The lipophilicity of the ester influences its release rate and subsequent absorption into the systemic circulation.

Tissue Distribution Profiles (e.g., Brain, Liver, Adrenals)

Once hydrolyzed to its active form, haloperidol distributes extensively into various tissues. medsafe.govt.nz Animal studies indicate that haloperidol readily crosses the blood-brain barrier. medsafe.govt.nzeuropa.eu The concentration of haloperidol in brain tissue has been observed to be approximately 20-fold higher than corresponding blood levels in animal models. wikipedia.org

Studies in rats using the decanoate ester provide more specific insights into tissue accumulation. Three weeks after the seventh repeated intramuscular dose of haloperidol decanoate, tissue concentrations of the active haloperidol were highest in the liver and adrenal glands. hres.cahres.ca Markedly lower, yet significant, levels were found in the brain, lungs, kidneys, fat, and skeletal muscle. hres.ca This pattern of distribution highlights the liver as a primary site of metabolism and accumulation. In rats, haloperidol has been shown to induce oxidative stress in both the brain and liver. biomedpharmajournal.org

Table 1: Haloperidol Tissue Distribution in Rats Following Repeated Haloperidol Decanoate Administration

| Tissue | Relative Concentration |

|---|---|

| Liver | Highest |

| Adrenals | Highest |

| Brain | Markedly Lower |

| Lung | Markedly Lower |

| Kidney | Markedly Lower |

Source: Data compiled from studies on haloperidol decanoate in rats. hres.cahres.ca

Systemic Exposure Dynamics of Prodrug and Active Metabolite

The design of long-acting ester prodrugs like this compound is to ensure a slow, sustained release of the active moiety, thereby maintaining therapeutic plasma concentrations over an extended period.

In preclinical animal models, the length of the fatty acid ester chain correlates with the pharmacokinetic profile. Studies on similar long-acting ester prodrugs in dogs and minipigs have shown that as the lipophilicity and chain length of the ester increase (e.g., from octanoate to dodecanoate), the maximum plasma concentration (Cmax) of the active drug decreases, while the time to reach Cmax (Tmax) increases. researchgate.net

Pharmacokinetic studies of the closely related haloperidol decanoate in rats demonstrate a slow absorption and hydrolysis process. After intramuscular injection, plasma levels of the parent haloperidol rise gradually, typically peaking within 3 to 9 days. hres.capom.go.id A detailed pharmacokinetic model in rats showed that most of the intramuscularly administered haloperidol decanoate is absorbed into the blood after being hydrolyzed to haloperidol, and this absorption process is the rate-limiting step. nih.gov The prodrug itself, haloperidol decanoate, has negligible affinity for neuroleptic receptors. hres.ca

In dogs, single intramuscular doses of haloperidol decanoate resulted in peak plasma levels of haloperidol between 4 and 11 days post-administration. hres.canih.gov With repeated dosing in rats, steady-state plasma concentrations of haloperidol were achieved after the third injection for lower doses and after the sixth injection for higher doses. hres.cahres.ca

Enzymatic Hydrolysis and Biotransformation Pathways

The conversion of the inactive this compound prodrug to the pharmacologically active haloperidol is the critical first step in its metabolic activation. This is followed by the extensive metabolism of haloperidol itself.

Role of Esterases (e.g., Carboxylesterases) in Prodrug Conversion

The metabolic activation of this compound is initiated by enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, such as carboxylesterases, which are present in tissues and blood. inchem.org This process cleaves the octanoate moiety, releasing free haloperidol into the circulation. inchem.org

In a study comparing several haloperidol ester prodrugs, this compound was shown to be effectively hydrolyzed by porcine liver esterase (PLE), which serves as a model for mammalian cutaneous and hepatic esterases. The rate of hydrolysis for the octanoate ester was found to be the highest among the series of esters tested (ethanoate, propanoate, butanoate, octanoate, and decanoate), reaching a rate of 2.31 ± 0.06 nmol/mL/h.

Studies using the decanoate ester have suggested that hydrolysis may occur within the lymphatic system, and the slow entrance of the ester into this system contributes to the sustained release of the active drug. nih.govclinmedjournals.org

Contribution of Cytochrome P450 Isoenzymes to Haloperidol Metabolism

Once haloperidol is liberated from its ester prodrug, it undergoes extensive metabolism, primarily in the liver. medsafe.govt.nzpom.go.id The main metabolic pathways involve the cytochrome P450 (CYP) enzyme system. inchem.org

Preclinical and in vitro studies using human enzymes have identified CYP3A4 and CYP2D6 as the major isoforms responsible for the metabolism of haloperidol. These enzymes catalyze several reactions, including oxidative N-dealkylation and the formation of pyridinium (B92312) metabolites. europa.eu The reduction of the ketone group on the butyrophenone (B1668137) side chain is another significant metabolic pathway, which is reversible. inchem.org

Identification and Characterization of Metabolites in Preclinical Systems

The biotransformation of haloperidol in preclinical systems results in several metabolites. The primary pathways are ketone reduction and oxidative N-dealkylation. inchem.org

Reduced Haloperidol : The reduction of the keto group of haloperidol produces a major, but largely inactive, alcohol metabolite known as reduced haloperidol. inchem.org This metabolic step is reversible, with reduced haloperidol capable of being oxidized back to the parent haloperidol. inchem.org

Pyridinium Metabolites : Oxidative metabolism mediated by CYP enzymes, particularly CYP3A4, can lead to the formation of a potentially neurotoxic pyridinium metabolite, HPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium). This occurs via the oxidation of haloperidol.

Table 2: Major Metabolic Pathways of Haloperidol in Preclinical Systems

| Pathway | Key Enzymes | Resulting Metabolite(s) |

|---|---|---|

| Ester Hydrolysis (Prodrug Activation) | Esterases (e.g., Carboxylesterases) | Haloperidol |

| Ketone Reduction | Carbonyl Reductases | Reduced Haloperidol |

| Oxidative N-dealkylation | CYP3A4, CYP2D6 | Various dealkylated products |

| Pyridinium Formation | CYP3A4 | HPP+ |

Source: Compiled from various preclinical and in vitro metabolism studies. europa.euinchem.org

Elimination Processes and Excretion Routes in Animal Models

The elimination of haloperidol, the active metabolite of this compound, has been characterized in several animal models. Following administration, haloperidol is extensively metabolized in the liver and subsequently excreted through both renal and fecal routes. news-medical.netinchem.org

A detailed study on the excretion of radiolabeled haloperidol decanoate, a closely related long-chain ester, in rats provides significant insights into the probable elimination pathways for this compound. After a single intramuscular injection of [14C]-haloperidol decanoate, approximately 90% of the administered radioactive dose was excreted over a period of 42 days. nih.gov The excretion occurred via both urine and feces. nih.gov The study distinguished between rapid and slow phases of excretion, with initial rapid elimination followed by a more gradual process. The half-lives for excretion were determined to be 16.4 and 11.2 days following administration of 5 and 50 mg/kg doses, respectively. nih.gov

Biliary excretion was identified as a significant route, with about 1.6% of the dose being excreted into the bile daily between days 15 and 17 post-administration. nih.gov Evidence of enterohepatic circulation was also noted, with approximately 30% of the biliary-excreted radioactivity being reabsorbed within 24 hours. nih.gov The major metabolite found in urine was p-fluorophenylaceturic acid, while in the bile, the primary metabolites were glucuronide and sulfate (B86663) conjugates of haloperidol. nih.gov Importantly, no unchanged decanoate ester was detected in the excreta, indicating complete hydrolysis of the prodrug prior to elimination of its metabolites. nih.gov

For the parent drug, haloperidol, studies have shown that about 30% of a dose is excreted in the urine and approximately 20% is eliminated in the feces through biliary excretion. inchem.org Only a very small fraction, about 1%, of the administered haloperidol is excreted unchanged in the urine. inchem.org

Table 1: Excretion of [14C]-Haloperidol Decanoate in Rats After Intramuscular Administration

| Parameter | Finding |

|---|---|

| Total Excretion | ~90% of the dose excreted within 42 days. nih.gov |

| Excretion Half-Life | 16.4 days (5 mg/kg dose), 11.2 days (50 mg/kg dose). nih.gov |

| Routes of Excretion | Urine and Feces. nih.gov |

| Biliary Excretion Rate | ~1.6% of dose per day (days 15-17). nih.gov |

| Enterohepatic Circulation | ~30% of biliary radioactivity reabsorbed within 24h. nih.gov |

| Major Urinary Metabolite | p-Fluorophenylaceturic acid. nih.gov |

| Major Biliary Metabolites | Glucuronide and sulfate of haloperidol. nih.gov |

| Unchanged Ester in Excreta | Not detected. nih.gov |

In Vitro Kinetic Studies of Prodrug Hydrolysis in Biological Matrices

The conversion of the this compound prodrug to its active form, haloperidol, is dependent on enzymatic hydrolysis. In vitro studies using various biological matrices are crucial for understanding the rate and location of this metabolic activation.

The stability of haloperidol esters, including the octanoate, has been evaluated in human liver microsomes (HLM) to predict their metabolic fate in the liver. researchgate.net One study synthesized a series of haloperidol ester prodrugs and assessed their hydrolysis rates. researchgate.net In HLM solutions, which contain a high concentration of metabolic enzymes like carboxylesterases, haloperidol pentanoate and hexanoate demonstrated high rates of metabolic activation. nih.gov In contrast, esters with smaller or branched chains, such as haloperidol acetate and haloperidol 2-methylbutanoate, were hydrolyzed as slowly as the long-chain haloperidol decanoate, suggesting their potential for sustained release. nih.gov These findings indicate that the rate of hydrolysis in the liver is significantly influenced by the length of the ester chain. nih.gov

The stability in plasma is another critical factor. While direct plasma stability data for this compound is limited, studies using porcine liver esterase (PLE) as a model for plasma and tissue esterases offer valuable insights. ingentaconnect.comresearcher.lifenih.govresearchgate.net In one such study, a series of five haloperidol ester prodrugs (ethanoate, propanoate, butanoate, octanoate, and decanoate) were synthesized and their hydrolysis rates in the presence of PLE were determined. ingentaconnect.comresearcher.lifenih.govresearchgate.net The results showed that all the ester prodrugs underwent hydrolysis to release the parent drug, haloperidol. ingentaconnect.comresearcher.lifenih.govresearchgate.net

The potential for transdermal delivery of haloperidol via its octanoate prodrug has been explored, with a focus on the role of cutaneous esterases in the metabolic activation process. The hydrolysis of haloperidol esters has been investigated using porcine liver esterase (PLE) as a model for esterases present in the skin. ingentaconnect.comresearcher.lifenih.govresearchgate.netresearchgate.net

Research demonstrated that the rate of hydrolysis of haloperidol ester prodrugs by PLE is dependent on the chain length of the ester. ingentaconnect.comresearcher.lifenih.govresearchgate.net Among the five esters tested (ethanoate, propanoate, butanoate, octanoate, and decanoate), this compound exhibited the highest rate of hydrolysis. ingentaconnect.comresearcher.lifenih.govresearchgate.net

Table 2: Hydrolysis Rates of Haloperidol Ester Prodrugs by Porcine Liver Esterase (PLE)

| Prodrug (Ester Chain) | Hydrolysis Rate (nmol/mL/h) |

|---|---|

| Haloperidol Ethanoate (C2) | Data not specified in provided abstracts |

| Haloperidol Propanoate (C3) | Data not specified in provided abstracts |

| Haloperidol Butanoate (C4) | Data not specified in provided abstracts |

| This compound (C8) | 2.31 ± 0.06 ingentaconnect.comresearcher.lifenih.govresearchgate.net |

This peak in hydrolytic activity with the octanoate ester suggests an optimal chain length for recognition and cleavage by these model esterases, which has significant implications for designing a transdermal delivery system. ingentaconnect.comresearcher.lifenih.govresearchgate.net

However, studies using excised skin models have shown that the hydrolytic activity of cutaneous esterases towards these prodrugs is minimal. researchgate.netnih.gov In an experiment with freshly excised full-thickness guinea pig skin, O-acyl prodrug esters of haloperidol, including the octanoate, were hydrolyzed very slowly during permeation. researchgate.net A skin extract also showed very low hydrolysis rates; after 50 hours, only 6.07% of haloperidol was liberated from this compound. researchgate.net In contrast, a liver extract led to rapid hydrolysis of all prodrugs, with 106.1% of haloperidol liberated from the octanoate ester after just 3 hours. researchgate.net This suggests that while the prodrug can be effectively activated systemically post-absorption, significant hydrolysis within the skin itself is unlikely. researchgate.netnih.gov

Dopamine (B1211576) Receptor Antagonism and Binding Characteristics

The principal mechanism of action of haloperidol is the blockade of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways. nih.gov The esterification of haloperidol to its octanoate form is a pharmacokinetic strategy to achieve a sustained release and prolonged duration of action, without altering its intrinsic receptor binding profile.

D2 Receptor Affinity and Occupancy in Animal Brain Regions

Preclinical research has consistently demonstrated haloperidol's high affinity for dopamine D2 receptors. In vitro binding assays utilizing rodent brain tissue have established its affinity in the low nanomolar (nM) range. Specifically, studies in rat striatal preparations have reported a high binding affinity for D2 receptors. frontiersin.org This potent affinity leads to substantial D2 receptor occupancy at clinically relevant doses in vivo. nih.gov

Positron Emission Tomography (PET) studies in non-human primates have been instrumental in elucidating the correlation between plasma concentrations of haloperidol and D2 receptor occupancy in the striatum. These investigations have revealed that the sustained plasma levels of haloperidol, achieved through its long-acting formulation, result in stable and high levels of D2 receptor blockade. nih.gov Research involving rhesus monkeys has shown that haloperidol administration leads to significant D2 receptor occupancy, with studies indicating that occupancies of 65-77% are associated with the suppression of conditioned avoidance responses. nih.gov Furthermore, at a dose of 0.05 mg/kg, haloperidol achieved approximately 90% D2 receptor occupancy in the monkey brain. nih.gov

| Receptor Subtype | Animal Model | Brain Region | Finding | Reference(s) |

| Dopamine D2 | Rat | Striatum | High affinity | frontiersin.org |

| Dopamine D2 | Rhesus Monkey | Striatum, Cortex | 65-77% occupancy suppresses conditioned avoidance response | nih.gov |

| Dopamine D2 | Rhesus Monkey | Brain | ~90% occupancy at 0.05 mg/kg dose | nih.gov |

| Dopamine D2 | Mouse | Striatum, Olfactory Tubercles | Potent inhibition of [3H]nemonapride binding (ID50: 0.11 mg/kg) | nih.gov |

Investigation of Receptor Dissociation Kinetics

The rate at which a drug unbinds from its receptor, known as its dissociation kinetics, can significantly impact its pharmacological profile. For antipsychotic medications, a slower dissociation from the D2 receptor is often linked to a higher incidence of extrapyramidal symptoms. Haloperidol is characterized by a "fast on/slow off" kinetic profile at the D2 receptor, meaning it binds rapidly and dissociates slowly. scispace.comnih.govacs.org This "tight" binding contributes to its potent and sustained blockade of D2 receptors. scispace.comnih.govacs.org In contrast, some atypical antipsychotics like clozapine (B1669256) exhibit a "slow on/fast off" kinetic profile. nih.govacs.org Studies have suggested that this slow dissociation from the D2 receptor may be a predictor of hyperprolactinemia. nih.gov

Interactions with Non-Dopaminergic Receptor Systems

While the primary therapeutic effects of haloperidol are mediated through D2 receptor antagonism, its interactions with other neuroreceptor systems contribute to its broader pharmacological effects.

Alpha-1 Adrenergic Receptor Engagement

Haloperidol demonstrates a notable affinity for alpha-1 adrenergic receptors. frontiersin.org Blockade of these receptors, which are involved in processes like smooth muscle contraction, can contribute to some of the cardiovascular side effects of the drug. wikipedia.org Studies in rats have shown that various antipsychotics, including haloperidol, bind to both alpha-1A and alpha-1B adrenoceptor subtypes with relatively high affinity (Ki values <74 nM), though without significant selectivity between the two. nih.gov

Serotonin (B10506) (5-HT2), Cholinergic, and Histaminergic Receptor Interactions

Haloperidol's affinity for serotonin 5-HT2A receptors is lower than for D2 receptors, but still significant. nih.gov The interaction with 5-HT2A receptors may play a role in modulating some of the effects of haloperidol. nih.govpatsnap.com For example, blockade of 5-HT2A receptors has been shown to reduce the reward-attenuating effects of haloperidol in animal models. nih.gov In contrast, haloperidol has a low affinity for muscarinic cholinergic and histaminergic H1 receptors. nih.govresearchgate.net This is significant because antagonism of histamine (B1213489) H1 receptors has been linked to weight gain associated with some antipsychotic therapies. researchgate.net Studies in mice have indicated that haloperidol does not affect hypothalamic histamine release, unlike some atypical antipsychotics. nih.gov

| Receptor Subtype | Affinity/Interaction | Potential Implication | Reference(s) |

| Alpha-1 Adrenergic | High affinity (Ki <74 nM in rats) | Contribution to cardiovascular effects | frontiersin.orgnih.gov |

| Serotonin 5-HT2A | Moderate affinity | Modulation of haloperidol's effects | nih.govnih.gov |

| Muscarinic Cholinergic | Low affinity | Lower incidence of anticholinergic side effects | nih.gov |

| Histaminergic H1 | Low affinity | Lower propensity for sedation and weight gain | nih.govresearchgate.net |

Neurophysiological and Behavioral Effects in Animal Models

The receptor binding profile of haloperidol gives rise to distinct neurophysiological and behavioral outcomes in animal models, which are crucial for its preclinical characterization.

In neurophysiological studies, haloperidol has been shown to reverse abnormalities in sensory gating in rats that are induced by psychotomimetic drugs like amphetamine and phencyclidine. nih.gov Chronic administration of haloperidol can also lead to changes in dopamine receptor gene expression in certain brain regions. umich.edu

Behaviorally, haloperidol is known to induce catalepsy in rodents, a state of immobility that is often used as an animal model for the motor side effects of antipsychotics. frontiersin.orgscielo.brnih.gov It is also effective in blocking conditioned avoidance responses in rats, a classic preclinical indicator of antipsychotic efficacy. nih.govunl.edu Furthermore, haloperidol potently inhibits locomotor activity and stereotyped behaviors that are induced by dopamine agonists like amphetamine. scielo.brijpbs.com For instance, haloperidol has been shown to dose-dependently reduce amphetamine-induced hyperlocomotion in mice. scielo.br

Modulation of Spontaneous Locomotor and Exploratory Activities

Haloperidol, the active moiety of this compound, is known to significantly suppress spontaneous locomotor activity. researchgate.netresearchgate.net This effect is primarily attributed to its potent antagonism of dopamine D2 receptors in the brain. nih.govjanssenlabels.com Studies in animal models have consistently demonstrated that administration of haloperidol leads to a dose-dependent reduction in movement and exploratory behaviors. researchgate.netresearchgate.net For instance, research in rats has shown that haloperidol decreases locomotor activity, and this effect is observed in both high- and low-activity level animals. researchgate.net This suppression of motor activity is a key characteristic of its antipsychotic action, thought to be mediated by the blockade of dopaminergic transmission in the nigrostriatal pathway. medsafe.govt.nz

Interestingly, some research has shown that repeated administration of low doses of haloperidol can lead to a conditioned increase in locomotor activity when the animal is placed in the same context. nih.gov This suggests a complex, learned response to the drug's effects over time. nih.gov

Effects on Conditioned Avoidance Responses and Stereotyped Behaviors

Haloperidol has been shown to inhibit conditioned avoidance behaviors in animal models. ncats.io This test is often used to predict the antipsychotic efficacy of a drug. The suppression of this learned response is thought to be related to the blockade of dopamine receptors in the mesolimbic pathway, which is implicated in motivation and reward. patsnap.com Studies have demonstrated that haloperidol can depress the acquisition of a learned task, as measured by the conditioned avoidance response. ijbcp.com

Furthermore, haloperidol is effective in reducing stereotyped behaviors induced by dopamine agonists like amphetamine. This effect is a direct consequence of its D2 receptor blockade, which counteracts the excessive dopaminergic stimulation that leads to these repetitive, non-goal-directed movements.

Investigations of Neurobiological Correlates (e.g., Neurogenesis, Oxidative Stress)

The long-term effects of haloperidol on brain structure and function are an area of ongoing research. Some studies have suggested that typical antipsychotics like haloperidol may have neurotoxic effects and can inhibit neurogenesis, the process of generating new neurons. mdpi.comresearchgate.net For example, in vitro and in vivo studies have indicated that haloperidol can suppress the proliferation of hippocampal cells and the expression of genes associated with neurogenesis, such as DCX and NeuN. mdpi.com

Regarding oxidative stress, which is an imbalance between free radicals and antioxidants in the body, research has yielded mixed results. Some studies suggest that haloperidol may contribute to oxidative stress in the brain. nih.gov For instance, research in rats has shown that haloperidol treatment can increase levels of thiobarbituric acid reactive substances (a marker of lipid peroxidation) in the striatum and increase superoxide (B77818) production. nih.gov Conversely, other studies have found that haloperidol has minimal or no antioxidant activity. lidsen.com One in vitro study even suggested that the combination of haloperidol and lithium could potentiate oxidative stress. tandfonline.com

| Neurobiological Correlate | Observed Effect of Haloperidol | Brain Region(s) Implicated |

|---|---|---|

| Neurogenesis | Inhibition/Suppression | Hippocampus, Subventricular Zone |

| Oxidative Stress | Increased markers of oxidative damage (in some studies) | Striatum, Hippocampus |

Mechanisms of Sustained Pharmacological Action at the Receptor Level

The sustained action of this compound is primarily due to its formulation as a depot injection. patsnap.com It is an ester of haloperidol and decanoic acid, administered in an oil vehicle (sesame oil). janssenlabels.commedsafe.govt.nz After intramuscular injection, the ester is slowly released from the muscle tissue and is gradually hydrolyzed by enzymes into free haloperidol, the active drug. medsafe.govt.nzeuropa.eu This process results in a slow and sustained release of haloperidol into the systemic circulation. medsafe.govt.nz

Advanced Formulation Science and Drug Delivery Systems

Design Principles for Long-Acting Injectable Depot Formulations

Long-acting injectable (LAI) depot formulations are designed to release a drug substance over an extended period, thereby reducing dosing frequency and improving patient adherence. The core principle behind the formulation of haloperidol (B65202) octanoate (B1194180) as a depot injection is the "prodrug" approach. A prodrug is a pharmacologically inactive derivative of an active drug molecule that undergoes biotransformation in the body to release the parent drug.

In this case, haloperidol is chemically modified by esterification of its hydroxyl group with octanoic acid to form the more lipophilic haloperidol octanoate. This increased lipophilicity is a critical design element. When this ester is dissolved in a non-aqueous, biocompatible oil vehicle and injected intramuscularly, it forms a localized, drug-rich depot within the muscle tissue.

The release mechanism is a multi-step process governed by the physicochemical properties of the prodrug and the vehicle. Following injection, the highly lipophilic this compound partitions slowly from the oil-based vehicle into the surrounding aqueous physiological environment. Once in the aqueous phase, the ester bond is cleaved by endogenous enzymes, primarily carboxylesterases, through hydrolysis. medicalpaper.netclinmedjournals.org This enzymatic reaction releases the active haloperidol, which can then be absorbed into systemic circulation. medicalpaper.netclinmedjournals.org This entire process—slow partitioning followed by hydrolysis—ensures a sustained release of haloperidol over several weeks. janssenlabels.com

Development of Oil-Based Vehicles for this compound Delivery

The vehicle is a critical component of the depot formulation, acting as the reservoir for the prodrug. For highly lipophilic prodrugs like haloperidol esters, vegetable oils are the preferred vehicle. Sesame oil is a commonly used, well-tolerated, and biocompatible vehicle for long-acting haloperidol ester injections, such as the closely related haloperidol decanoate (B1226879). janssenlabels.comgoogle.com

The development of these oil-based systems focuses on several key criteria:

Solubilizing Capacity: The vehicle must be able to dissolve the required concentration of this compound to achieve the desired therapeutic effect with a reasonable injection volume.

Biocompatibility: The oil must be non-irritating, non-toxic, and biodegradable. Sesame oil meets these criteria and has a long history of use in parenteral formulations.

Stability: The vehicle must ensure the chemical stability of the this compound prodrug during storage.

Injectability: The viscosity of the oil is a crucial factor. It must be low enough to allow for easy injection with a standard gauge needle but viscous enough to form a cohesive depot at the injection site and prevent rapid dispersion.

The key relationship is governed by the partition coefficient of the prodrug between the oil vehicle and the aqueous environment. A higher affinity for the oil vehicle results in slower partitioning and, consequently, a more prolonged release profile. The viscosity of the oil also plays a role; a more viscous oil can slow the diffusion of the prodrug to the oil-water interface, further extending the duration of action. After injection, the administration of haloperidol decanoate in sesame oil leads to a gradual rise in plasma concentrations of haloperidol, which peak approximately six days post-injection and decline with an apparent half-life of about three weeks. janssenlabels.com

The formulation is designed to maximize the bioavailability of the active haloperidol by ensuring efficient delivery and subsequent biodegradation of the prodrug. By administering haloperidol as a lipophilic ester in an oil depot, the formulation protects the drug from rapid metabolism, including first-pass metabolism in the liver that can occur with oral administration.

The "bio" in biodegradation refers to the enzymatic hydrolysis of the ester bond. The structure of the prodrug is optimized for recognition and cleavage by human carboxylesterases (hCESs), with different esters showing different rates of hydrolysis. nih.gov This enzymatic conversion is the final step in releasing the active drug at a sustained rate, ensuring consistent therapeutic levels in the bloodstream over an extended period. clinmedjournals.org The hydrolysis is reported to occur primarily in the lymphatic system near the injection site rather than at the immediate site of injection itself. medicalpaper.net

Research into Alternative Drug Delivery Modalities (e.g., Transdermal Systems)

While oil-based depot injections are an established modality, research has explored alternative systems for the sustained delivery of haloperidol. One area of investigation is transdermal drug delivery, which aims to deliver the drug through the skin, bypassing the need for injections.

Research has focused on formulating transdermal gels containing haloperidol. nih.gov To overcome the barrier properties of the skin, these formulations often include penetration enhancers. Terpenes such as limonene have been shown to be effective enhancers, increasing the permeability of human skin to haloperidol. nih.gov In one such system, haloperidol was incorporated into an organogel composed of the gelator GP-1 and propylene glycol, which included limonene as the enhancer. nih.gov The density and stiffness of this gel could be modulated by varying the concentration of the gelator, which in turn influenced the drug's diffusion rate from the vehicle, demonstrating a controllable release mechanism. nih.gov

Below is a table summarizing the components of a model transdermal organogel for haloperidol delivery.

| Component | Function | Impact on Delivery |

| Haloperidol | Active Pharmaceutical Ingredient | The drug to be delivered. |

| Propylene Glycol (PG) | Solvent / Vehicle | Dissolves the drug and other components. |

| Limonene | Penetration Enhancer | Increases the permeability of the skin to haloperidol. nih.gov |

| GP-1 | Gelator | Forms the gel network structure. Increasing concentration increases gel stiffness and reduces drug flux. nih.gov |

Other advanced delivery platforms, such as biodegradable nanoparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA), have also been studied for the controlled release of haloperidol. researchgate.netnih.gov These systems encapsulate the drug within a polymer matrix, and its release is governed by diffusion and polymer degradation. researchgate.net

Physicochemical Attributes Influencing Prodrug Release from Formulations

The release of the active drug from a prodrug formulation is fundamentally linked to the physicochemical properties of the prodrug molecule itself. For haloperidol esters, the most influential attribute is the length of the fatty acid chain attached to the parent molecule.

Lipophilicity and Partitioning: The length of the ester chain directly correlates with the molecule's lipophilicity (fat-solubility). This compound is significantly more lipophilic than haloperidol. This high lipophilicity causes it to be retained within the oil-based depot, slowing its partitioning into the aqueous environment and thus acting as a primary rate-limiting step for drug release.

Enzymatic Hydrolysis Rate: The structure of the ester chain also affects the rate at which it is hydrolyzed by carboxylesterases. Studies synthesizing and evaluating a series of haloperidol ester prodrugs (from ethanoate to decanoate) found that the rate of enzymatic hydrolysis is not linear with chain length. Research involving porcine liver esterase, a model for cutaneous esterases, demonstrated that the hydrolytic rate reached its maximum with this compound (C8). researchgate.net This suggests an optimal chain length for enzyme recognition and cleavage.

The table below details findings on the hydrolysis rates of various haloperidol ester prodrugs.

| Haloperidol Ester Prodrug | Relative Hydrolysis Rate | Significance |

| Haloperidol Acetate (B1210297) (C2) | Slow | Short-chain esters are hydrolyzed slowly. nih.gov |

| Haloperidol Pentanoate (C5) | High | Showed high metabolic activation rates in human liver microsomes. nih.gov |

| Haloperidol Hexanoate (B1226103) (C6) | High | Showed high metabolic activation rates in human liver microsomes. nih.gov |

| This compound (C8) | Maximum | Reached the highest rate of hydrolysis in the presence of porcine liver esterase. researchgate.net |

| Haloperidol Decanoate (C10) | Slow | Long-chain esters are hydrolyzed slowly. nih.gov |

These findings indicate that the octanoate ester represents a "sweet spot," balancing sufficient lipophilicity for depot retention with an optimal structure for efficient enzymatic cleavage to release the active haloperidol.

Analytical Chemistry Methodologies in Haloperidol Octanoate Research

Advanced Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic separation is paramount for isolating haloperidol (B65202) octanoate (B1194180) and its active metabolite, haloperidol, from endogenous components in biological samples such as plasma and tissue homogenates.

High-Performance Liquid Chromatography (HPLC) remains a widely used technique for the analysis of haloperidol and its esters. Method development for haloperidol octanoate typically involves optimizing several key parameters to achieve adequate separation and sensitivity.

Stationary Phase: Reversed-phase columns, particularly C18 and C8, are commonly employed due to the lipophilic nature of this compound. For instance, a method developed for the related compound, haloperidol decanoate (B1226879), utilized a Hypersil GOLD C18 column (150 mm × 4.6 mm, 3 µm) to achieve separation from its impurities. researchgate.net

Mobile Phase: The mobile phase composition is critical for achieving the desired retention and peak shape. A typical mobile phase for the analysis of haloperidol and its prodrugs consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. scielo.brmdpi.com For example, a reverse-phase HPLC method for haloperidol decanoate used a gradient elution with a mobile phase composed of 17 g·L⁻¹ Tetrabutylammonium Hydrogen Sulfate (B86663) and acetonitrile. researchgate.net The pH of the aqueous phase is also a crucial parameter to control the ionization state of the analytes and improve chromatographic performance.

Detection: Ultraviolet (UV) detection is a common and robust method for the quantification of haloperidol and its derivatives, with a typical detection wavelength around 230 nm. scielo.br

A representative HPLC method for a related haloperidol ester is summarized in the table below.

| Parameter | Condition |

| Column | Hypersil GOLD C18 (150 mm × 4.6 mm, 3 µm) |

| Mobile Phase | Gradient elution with 17 g·L⁻¹ Tetrabutylammonium Hydrogen Sulfate and acetonitrile |

| Flow Rate | 1.5 mL·min⁻¹ |

| Detection | UV at 230 nm |

| Column Temperature | 35℃ |

| This table is based on a method developed for haloperidol decanoate and serves as a representative example. researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity, which are particularly beneficial for the low concentrations of analytes often encountered in biological matrices. uantwerpen.be When coupled with tandem mass spectrometry (LC-MS/MS), it provides unparalleled selectivity and sensitivity for quantitative bioanalysis. nih.gov

In the context of this compound research, UHPLC-MS/MS methods would be employed to quantify both the prodrug and the released haloperidol. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion and a corresponding product ion for each analyte, thereby minimizing interferences from the biological matrix.

For haloperidol, the precursor ion ([M+H]⁺) is m/z 376.29, and a common product ion for quantification is m/z 165.14. euchembioj.com While specific transitions for this compound are not widely published, they can be predicted based on its structure.

The table below outlines typical parameters for an LC-MS/MS method for the analysis of haloperidol in biological samples.

| Parameter | Condition |

| Chromatography | UHPLC |

| Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Haloperidol) | m/z 376.29 → 165.14 |

| Internal Standard | Haloperidol-d4 (m/z 380.28 → 169.17) |

| This table is based on a method developed for haloperidol and serves as a representative example. euchembioj.com |

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Purity Analysis

Beyond quantification, the unambiguous confirmation of the chemical structure and the assessment of purity are critical aspects of this compound research.

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns. In a study detailing the synthesis of this compound, Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) was utilized. The calculated exact mass for this compound was reported as 501.2, which was confirmed by the experimental findings. researchgate.net

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the protonated molecule, and the resulting fragment ions provide valuable information about the different structural motifs within the molecule. For haloperidol, a characteristic fragment ion at m/z 165 is commonly observed, corresponding to the piperidine (B6355638) ring portion of the molecule. researchgate.net The fragmentation of this compound would be expected to show this characteristic fragment, as well as fragments related to the loss of the octanoate side chain.

Bioanalytical Method Validation for Preclinical Studies

Before a bioanalytical method can be reliably used in preclinical studies, it must undergo a rigorous validation process to ensure that it is accurate, precise, and reproducible for its intended purpose. The validation of methods for quantifying this compound and haloperidol in biological matrices follows guidelines set forth by regulatory agencies. euchembioj.com

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. nih.gov

Linearity and Range: The concentration range over which the method is accurate and precise. For haloperidol in human plasma, linearity has been demonstrated in ranges such as 0.05-80 ng/mL. euchembioj.com

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification) for both accuracy and precision. euchembioj.com

Recovery: The efficiency of the extraction procedure in removing the analyte from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov

The following table summarizes typical acceptance criteria for bioanalytical method validation.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of the initial concentration |

| LLOQ: Lower Limit of Quantification |

Assessment of Linearity, Accuracy, Precision, and Sensitivity

Method validation ensures that an analytical procedure is reliable and reproducible for its intended use. For this compound and its parent compound, Haloperidol, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prevalently used techniques. researchgate.net The validation process for these methods is meticulously performed in accordance with guidelines such as those from the International Council for Harmonisation (ICH). mdpi.com

Linearity

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution. For the analysis of Haloperidol and its related substances, excellent linearity has been demonstrated across various concentration ranges using chromatographic methods. The strength of this relationship is often expressed by the correlation coefficient (R²) or determination coefficient (r), with values close to 1 indicating a strong linear relationship. nih.gov

For instance, a stability-indicating liquid chromatography method developed for Haloperidol Decanoate, a closely related long-acting ester, showed linearity in a range of 0.75-30.0 µg/mL for the main compound and its impurities. ijper.org Other studies on the parent compound, Haloperidol, have established linearity in ranges such as 1-50 µg/mL, 1-60 µg/mL, and 20-200 µg/mL, all with correlation coefficients of 0.999 or greater. mdpi.comjpsbr.orgresearchgate.net A HPTLC method also demonstrated a linear range of 10-100 ng/µL with a determination coefficient of 0.999. nih.gov

Interactive Data Table: Linearity of Analytical Methods for Haloperidol and Related Compounds

| Compound | Method | Linearity Range | Correlation Coefficient (R²) | Source |

| Haloperidol Decanoate | LC | 0.75-30.0 µg/mL | >0.995 | ijper.orgresearchgate.net |

| Haloperidol | RP-HPLC | 1-50 µg/mL | 0.999 | mdpi.com |

| Haloperidol | RP-HPLC | 20-200 µg/mL | 0.999 | jpsbr.org |

| Haloperidol | HPLC | 1-60 µg/mL | 0.9995 | researchgate.net |

| Haloperidol | HPTLC | 10-100 ng/µL | 0.999 | nih.gov |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of the analyte is "spiked" into a sample matrix (placebo) and the method is used to determine the recovered amount. The accuracy is then expressed as a percentage of recovery. For pharmaceutical analysis, recovery is typically expected to be within 98-102%. gavinpublishers.com

In studies involving Haloperidol, accuracy was evaluated by recovery studies at different concentration levels, with results consistently falling within acceptable limits, ranging from 97.76% to 100.8%. nih.govjpsbr.org For Haloperidol Decanoate, accuracy studies were conducted at four different concentration levels, with average recovery rates for various known impurities ranging from 93.5% to 113.3%. researchgate.net

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For a liquid chromatography method analyzing Haloperidol Decanoate, the inter-day precision was evaluated and found to have an RSD of less than 10%. ijper.org In the analysis of Haloperidol, the RSD for precision was found to be within 0.087–1.52%. researchgate.net Another RP-HPLC method for Haloperidol reported an RSD of 0.04%. researchgate.net HPTLC methods have shown coefficients of variation for precision not exceeding 2.35%. nih.gov

Sensitivity

The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Validation studies for Haloperidol have reported varying LOD and LOQ values depending on the method. One RP-HPLC method found an LOD of 0.90 µg/mL and an LOQ of 2.75 µg/mL. jpsbr.org A more sensitive HPLC method reported an LOD of 0.045 µg/mL and an LOQ of 0.135 µg/mL. researchgate.net For HPTLC, the detection limit was 0.89 ng/µL and the quantification limit was 2.71 ng/µL. nih.gov

Interactive Data Table: Sensitivity of Analytical Methods for Haloperidol

| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

| RP-HPLC | 0.90 µg/mL | 2.75 µg/mL | jpsbr.org |

| HPLC | 0.045 µg/mL | 0.135 µg/mL | researchgate.net |

| HPLC-UV | 1 ng/mL | Not Specified | researchgate.net |

| HPTLC | 0.89 ng/µL | 2.71 ng/µL | nih.gov |

Methodologies for Investigating Ligand-Target Interactions

Understanding how this compound and its active moiety, Haloperidol, interact with their biological targets is fundamental to comprehending their pharmacological mechanism. The primary therapeutic action of Haloperidol is attributed to its antagonism of dopamine (B1211576) receptors, particularly the D2 subtype. nih.gov Various methodologies are employed to investigate these ligand-target interactions, ranging from direct binding assays to advanced in vivo imaging and computational modeling.

Receptor Binding Assays

Receptor binding assays are a cornerstone for studying ligand-target interactions. These in vitro techniques directly measure the affinity of a ligand for a specific receptor. A common approach involves using a radiolabeled form of the ligand, such as [3H]haloperidol, to quantify its binding to brain tissue preparations or cell lines expressing the target receptor. nih.gov

In these assays, the tissue or cell preparation is incubated with the radioligand. The amount of binding is measured, and specificity is determined by comparing it to binding in the presence of a high concentration of an unlabeled competitor drug, which displaces the radioligand from the specific binding sites. nih.gov The results are used to calculate the dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.

Interactive Data Table: Binding Affinity (Ki, nM) of Haloperidol for Various Receptors

| Receptor | Binding Affinity (Ki, nM) | Source |

| Dopamine D2 | 0.89 - 1.2 | nih.govtocris.com |

| Dopamine D3 | 4.6 - ~7 | nih.govtocris.com |

| Dopamine D4 | 2.3 - 10 | nih.govtocris.com |

| Serotonin (B10506) 5-HT2A | 120 | nih.gov |

| Serotonin 5-HT1A | 3600 | nih.gov |

| Serotonin 5-HT2C | 4700 | nih.gov |

In addition to in vitro methods, in vivo techniques can be used to measure receptor affinity and occupancy in living subjects. One such method is Single Photon Emission Computed Tomography (SPECT), which can be used with a specific radiotracer like [123I]IBZM to visualize and quantify D2/D3 receptor occupancy. nih.gov A study in healthy volunteers using this method determined the in vivo Kd for Haloperidol to be 0.25 nmol/L, which is comparable to values obtained from in vitro studies. nih.gov

Computational Methodologies (Molecular Docking)

Complementing experimental assays, computational methods like molecular docking are used to predict and analyze the interaction between a ligand and its target receptor at a molecular level. Molecular docking software simulates the binding of the ligand (e.g., Haloperidol) into the three-dimensional structure of the receptor (e.g., the dopamine D2 receptor). mdpi.com

These simulations calculate a binding energy, which represents the strength of the interaction; a more negative value typically indicates a stronger and more stable binding. mdpi.com Docking studies have been used to investigate the binding of Haloperidol to both dopamine and serotonin receptors, revealing potential binding energies of -10.9 kcal/mol and -10.0 kcal/mol, respectively. mdpi.com Such studies, especially when informed by crystal structures of the receptor bound to the ligand, provide valuable insights into the specific amino acid residues involved in the interaction and can guide the design of new ligands with improved selectivity. nih.govresearchgate.net

While affinity chromatography is a powerful technique for separating and purifying biomolecules based on specific binding interactions, its application is less commonly reported in the routine analysis of Haloperidol-receptor interactions compared to the widespread use of receptor binding assays and molecular docking.

Future Research Directions and Translational Preclinical Perspectives

Exploration of Novel Ester Derivatives for Optimized Pharmacokinetic Profiles

The development of haloperidol (B65202) octanoate (B1194180) was based on the principle that modifying the ester chain length of a drug can alter its lipophilicity and, consequently, its release rate from an oil-based depot injection. Future research is focused on synthesizing and evaluating novel ester derivatives of haloperidol to achieve more finely tuned pharmacokinetic profiles. The goal is to create formulations with improved release characteristics, such as more consistent plasma concentrations and the potential for even longer dosing intervals.

Research has shown a direct correlation between the aliphatic chain length of fatty acid esters and the duration of action. researchgate.net Studies involving various haloperidol esters, from ethanoate to decanoate (B1226879), have been conducted to understand this relationship. In one such study using porcine liver esterase as a model for in vivo hydrolysis, the rate of conversion back to the active haloperidol molecule varied significantly with the ester attached. nih.govingentaconnect.comresearcher.life This highlights the potential for creating new derivatives with tailored release kinetics. For example, research has suggested that prodrugs with smaller or branched chains might be useful for sustained release. nih.gov

Table 1: Comparative Hydrolysis Rates of Haloperidol Esters by Porcine Liver Esterase

| Ester Derivative | Alkyl Chain Length | Mean Hydrolysis Rate (nmol/ml/h) |

|---|---|---|

| Haloperidol Ethanoate | C2 | 1.25 ± 0.04 |

| Haloperidol Propanoate | C3 | 1.67 ± 0.05 |

| Haloperidol Butanoate | C4 | 2.01 ± 0.03 |

| Haloperidol Octanoate | C8 | 2.31 ± 0.06 |

| Haloperidol Decanoate | C10 | 1.98 ± 0.07 |

This exploration extends beyond simple alkyl esters to include more complex chemical modifications, aiming to create prodrugs with enhanced stability, solubility, and more predictable enzymatic conversion. nih.gov

Innovative Approaches in Long-Acting Drug Delivery Technologies

While this compound utilizes a simple oil-based depot technology, the field of drug delivery has advanced significantly. mdpi.com Future research is heavily invested in developing innovative technologies for long-acting injectables that offer greater control over drug release and are applicable to a wider range of molecules, including newer, second-generation antipsychotics. scispace.comnih.gov

These innovative approaches include:

Biodegradable Polymer-Based Systems: Technologies using bioresorbable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can encapsulate a drug in microspheres. uspharmacist.com The drug is released as the polymer matrix gradually degrades.

In Situ Forming Implants: These systems are injected as a liquid solution of a drug and a polymer in a biocompatible solvent. Once in the body, the solvent diffuses away, causing the polymer to solidify and form a solid implant that releases the drug over an extended period. mdpi.com

Nanosuspensions: This technology involves formulating the drug as tiny crystals (nanocrystals or microcrystals) suspended in an aqueous solution. The low solubility of the drug crystals allows for slow dissolution and absorption after intramuscular injection. mdpi.com

In-depth Characterization of Esterase and CYP Enzyme Specificity in Prodrug Activation

This compound is a prodrug that must be hydrolyzed by enzymes in the body to release the active haloperidol. This conversion is primarily carried out by carboxylesterases (CES). researchgate.netnih.gov However, the specific isozymes involved and their contribution to the metabolic activation rate are areas of active investigation. Research has shown that different CES isozymes, such as hCES1 (primarily in the liver) and hCES2 (abundant in the intestine and liver), exhibit different substrate specificities. researchgate.netnih.gov

Studies have demonstrated that alcohol ester prodrugs of haloperidol are metabolized at rates similar to those in solutions containing recombinant hCES2. nih.govresearchgate.net In contrast, enol ester prodrugs of haloperidol appear to be activated by hCES1. nih.gov This enzymatic specificity is critical, as individual genetic variations in these enzymes could lead to differences in drug activation and clinical response.

Furthermore, after the active haloperidol is released, it undergoes extensive metabolism, primarily through glucuronidation and oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4. wikipedia.orgclinpgx.org Future research will focus on a more in-depth characterization of both the esterases that activate the prodrug and the CYP enzymes that metabolize the active moiety. This knowledge is essential for predicting potential drug-drug interactions and understanding interindividual variability in pharmacokinetics.

Application of Systems Pharmacology in Understanding this compound Actions

Systems pharmacology is a computational and mathematical approach used to understand how drugs affect the body as a whole system. core.ac.uk Rather than focusing on a single drug-receptor interaction, it integrates data across multiple biological scales, from molecular pathways to physiological outcomes. For a drug like haloperidol, which interacts with multiple receptor systems (including dopamine (B1211576), serotonin (B10506), and adrenergic receptors), systems pharmacology offers a powerful tool to understand its complex actions. nih.govwikipedia.org

Future applications in this area will involve:

Developing complex computational models: Creating simulations of the neural circuits involved in schizophrenia, such as the hippocampus and mesolimbic pathways. core.ac.ukmdpi.com

Simulating drug effects: Using these models to predict how blocking dopamine D2 receptors with haloperidol affects downstream signaling and network activity. nih.gov

Identifying novel mechanisms: Analyzing model behavior to uncover new potential mechanisms of action and identify novel drug targets that could lead to more effective treatments. core.ac.uk

By applying these in silico methods, researchers can gain a more holistic understanding of how this compound exerts its therapeutic effects and potentially predict the impact of new drug candidates.

Advanced Imaging Techniques for Preclinical Receptor Occupancy and Distribution Studies

Understanding where a drug goes in the brain and how it interacts with its target is fundamental to drug development. Advanced imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are invaluable for these preclinical studies. nih.govmrsolutions.com These non-invasive methods allow researchers to visualize and quantify drug distribution and receptor occupancy in living animal models over time. mrsolutions.com

For haloperidol, PET studies using radiotracers like [11C]-raclopride have been crucial in establishing the relationship between plasma concentration, dopamine D2 receptor occupancy, and clinical effects. nih.govfrontiersin.org Research has shown that antipsychotic effects are typically observed when D2 receptor occupancy is between 65% and 80%. frontiersin.orgnih.govderangedphysiology.com

Future research will leverage more advanced and higher-resolution imaging modalities to:

Map drug distribution with greater precision: High-resolution micro-PET and micro-SPECT systems can provide a more detailed picture of how haloperidol released from a depot injection distributes throughout the brain. mrsolutions.com

Study receptor kinetics: Investigate the rate at which haloperidol binds to and dissociates from D2 receptors, which is a key factor in its mechanism of action.

Evaluate novel derivatives: Use imaging to rapidly assess the brain uptake and target engagement of newly synthesized ester prodrugs, helping to select the most promising candidates for further development.

Table 2: Receptor Occupancy Data for Selected Antipsychotics

| Antipsychotic | Target Receptor | Therapeutic Occupancy Range (%) | Imaging Tracer Example |

|---|---|---|---|

| Haloperidol | Dopamine D2 | 65 - 80% | [11C]-raclopride |

| Olanzapine | Dopamine D2 | 40 - 80% | [11C]-raclopride |

| Risperidone (B510) | Dopamine D2 | 65 - 80% | [11C]-raclopride |

| Clozapine (B1669256) | Dopamine D2 | 20 - 67% | [11C]-raclopride |

These advanced techniques provide a critical bridge between preclinical animal studies and clinical application, facilitating a more rational and efficient drug development process.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Haloperidol octanoate in pharmaceutical formulations?

- Methodological Answer : Utilize infrared (IR) absorption spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) with a Hypersil BDS C18 column (100 x 4.0 mm, 3 µm) for quantification. Mobile phases typically consist of acetonitrile and phosphate buffer gradients. Validate the method by assessing system suitability, retention time consistency, and impurity limits (≤0.5% for individual impurities) using silver nitrate precipitation tests and peak response calculations .

Q. How can researchers optimize this compound formulations to enhance drug delivery parameters?

- Methodological Answer : Employ a 3² full factorial design to evaluate independent variables such as polymer-to-drug (e.g., PVPk30:Haloperidol) and surfactant-to-drug (e.g., Poloxamer 407:Haloperidol) ratios. Measure dependent variables like particle size (targeting <500 nm), zeta potential (for stability), and cumulative drug release (over 24 hours). Use Design Expert® software to analyze interactions between variables and identify optimal formulation conditions .

Q. What methodologies are employed to assess the stability of this compound under various storage conditions?